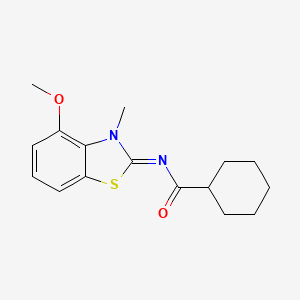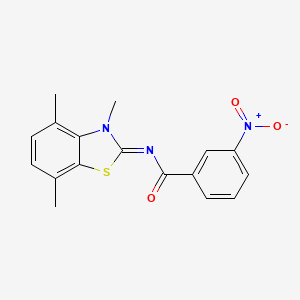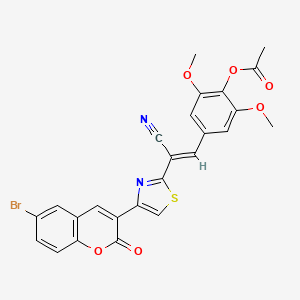
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is likely to possess interesting chemical and physical properties due to the presence of the methoxy, methyl, and carboxamide functional groups, which can contribute to its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves heterocyclization reactions. For example, a series of N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized through the reaction of corresponding thioureas with α-bromoacetone in the presence of triethylamine . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as activation of precursors, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the structure of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was characterized using X-ray diffraction and compared with DFT calculations . These techniques provide insights into the molecular geometry, conformational flexibility, and electronic properties, which are crucial for understanding the behavior of the compound under study.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of amide, methoxy, and methyl groups in "this compound" suggests potential reactivity in nucleophilic substitution, electrophilic aromatic substitution, and hydrogen bonding interactions. The gelation behavior of some N-(thiazol-2-yl) benzamide derivatives, driven by non-covalent interactions such as π-π stacking and hydrogen bonding, highlights the importance of functional groups in dictating the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The gelation behavior of certain derivatives indicates their ability to form stable supramolecular structures, which is significant for applications in materials science . The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides information about the functional groups and their environment within the molecule . Computational studies can predict properties such as molecular electrostatic potential, non-linear optical properties, and frontier molecular orbitals, which are relevant for understanding the reactivity and potential applications of the compound .
Applications De Recherche Scientifique
Synthesis of Benzothiazole Derivatives :
- The research by Badne et al. involved the synthesis of 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and related compounds. These newly synthesized derivatives were screened for antimicrobial activity, indicating their potential use in fighting infections caused by microbes (Badne et al., 2011).
Cytotoxic and Antimicrobial Activities :
- Nam et al. synthesized a series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. Two specific compounds demonstrated significant cytotoxicity against cancer cell lines, while most compounds exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).
Novel Heterocyclic Compounds :
- Sañudo et al. synthesized a new class of cyclic dipeptidyl ureas, which constitutes a unique group of pseudopeptidic [1,2,4]triazines. This class of compounds has potential applications in various biochemical pathways and interactions (Sañudo et al., 2006).
Synthesis of Spiro Compounds :
- The work by Zeng et al. described the synthesis of novel spiro compounds through a 1,3-dipolar cycloaddition reaction. The compounds' structures were characterized, indicating the potential for further applications in chemical and biological studies (Zeng et al., 2018).
Application in Dye-Sensitized Solar Cells :
- Kim et al. developed functionalized unsymmetrical benzothiazole squaraine organic sensitizers for harvesting near-infrared light. The study included DFT/TDDFT calculations to understand the electronic and optical properties, demonstrating the potential of these dyes in solar cell applications (Kim et al., 2010).
Propriétés
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18-14-12(20-2)9-6-10-13(14)21-16(18)17-15(19)11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFIGIQGRVGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)



![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)

![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)





![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)